Epoxyoleic acid

Description

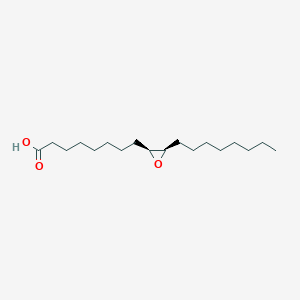

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZYCNQZDBZBQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179300 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24560-98-3 | |

| Record name | Epoxyoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Epoxystearic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-EPOXYSTEARIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymology of Epoxyoleic Acid

Enzymatic Pathways of Epoxyoleic Acid Formation

The creation of this compound in biological systems is primarily accomplished through two distinct enzymatic routes. These include the Cytochrome P450 (CYP) epoxygenase pathways, which are prominent in mammals, and the peroxygenase pathways, which have been extensively studied in plants.

Cytochrome P450 Epoxygenase Pathways

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are crucial in metabolizing polyunsaturated fatty acids (PUFAs) into various epoxide products. wikipedia.org These enzymes are typically membrane-bound, often located in the endoplasmic reticulum, and their activity relies on cytochrome P450 reductase for the transfer of electrons. wikipedia.org The epoxidation of oleic acid by CYP enzymes results in the formation of cis-9,10-epoxyoctadecanoic acid (cis-EpOA). researchgate.net This process is considered a major pathway for the metabolism of arachidonic acid and other PUFAs, leading to the generation of bioactive lipid mediators. researchgate.netfrontiersin.org

Several CYP isoforms are capable of converting oleic acid into this compound. researchgate.net The CYP2C and CYP2J subfamilies, in particular, are recognized as the primary enzymes responsible for generating epoxides from arachidonic acid and are also involved in the epoxidation of other fatty acids. frontiersin.orgmdpi.complos.org While many hepatic CYP isoforms can catalyze this reaction, the precise contribution of each individual enzyme is an area of ongoing investigation. researchgate.net In mammals, the liver is a principal site for the synthesis of cis-EpOA, highlighting the abundance and activity of these enzymes in this organ. researchgate.netplos.org

Research has identified that various CYP isoforms exhibit different efficiencies and specificities towards PUFA substrates. For instance, CYP epoxygenases can metabolize arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) in addition to oleic acid. nih.govresearchgate.net The presence of other fatty acids like EPA and DHA can competitively inhibit the epoxidation of arachidonic acid, suggesting a shared binding site among these substrates for certain CYP isoforms like CYP2C8, CYP2C9, and CYP2J2. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Fatty Acid Epoxidation

| CYP Isoform Subfamily | Primary Substrates | Key Characteristics |

|---|---|---|

| CYP2C | Arachidonic Acid, Oleic Acid, EPA, DHA | A major family of epoxygenases in humans. frontiersin.orgmdpi.com Involved in the formation of various epoxyeicosatrienoic acids (EETs) and this compound. researchgate.netmdpi.com |

| CYP2J | Arachidonic Acid, Oleic Acid, EPA, DHA | Another primary epoxygenase family in humans. frontiersin.orgmdpi.com Shows high efficiency in metabolizing PUFAs. mdpi.com |

| CYP1A2 | EPA, DHA | Primarily acts as an epoxygenase for EPA and DHA. nih.govresearchgate.net |

| CYP4A/4F | Arachidonic Acid | Known mainly as AA hydroxylases, producing HETEs, rather than epoxygenases. mdpi.commdpi.com |

The epoxidation of PUFAs by cytochrome P450 enzymes is characterized by both regioselectivity (which double bond is oxidized) and stereoselectivity (the spatial orientation of the resulting epoxide). mdpi.com This specificity is highly dependent on the particular CYP isoform involved. mdpi.com

For example, when acting on arachidonic acid, human CYP2C8 shows high regioselectivity, primarily forming 14,15-EET and 11,12-EET, whereas CYP2C9 displays low regioselectivity. mdpi.com CYP2J2 is not regioselective for arachidonic acid, producing all four possible regioisomers. mdpi.com In the context of oleic acid, which has only one double bond at the C9-C10 position, the action of CYP epoxygenases leads to the formation of 9,10-epoxyoleic acid.

The stereoselectivity of the reaction is also isoform-dependent. Most CYP2C isoforms (with the exception of CYP2C8) and CYP2J2 exhibit high stereoselectivity, favoring the production of (R,S)-enantiomers. mdpi.com In the plant Euphorbia lagascae, a cytochrome P-450 dependent enzyme demonstrates remarkable regio- and enantioselectivity, exclusively forming the 12(S),13(R)-enantiomer of vernolic acid from linoleic acid. nih.gov Studies on human recombinant CYPs have shown that the stereoselectivity of epoxidation of the final double bond in arachidonic acid, EPA, and DHA differs between isoforms. researchgate.net

Specific Cytochrome P450 Isoforms and Their Substrate Specificity

Peroxygenase Pathways

A second major route for the formation of this compound involves peroxygenases. These enzymes utilize a fatty acid hydroperoxide as an oxygen donor to epoxidize an unsaturated fatty acid substrate. nih.gov This pathway is distinct from the CYP system, which uses molecular oxygen. nih.gov Peroxygenase activity has been identified in various plants, including oat (Avena sativa) and soybean, as well as in fungi. nih.govuliege.be

Oleate (B1233923) peroxygenase (OLEP) catalyzes the oxidation of oleic acid to form this compound using a hydroperoxide co-substrate. ontosight.ai In oat seeds, a specific peroxygenase, designated AsPXG1, has been identified and characterized. nih.govresearchgate.netnih.gov This enzyme, a small protein with conserved heme-binding residues, catalyzes the hydroperoxide-dependent epoxidation of unsaturated fatty acids. nih.govresearchgate.netnih.gov

The mechanism involves two key enzymatic steps. First, a lipoxygenase (LOX), such as AsLOX2 in oat, synthesizes a fatty acid hydroperoxide (e.g., 9-hydroperoxy-dienoic acid from linoleic acid). nih.govnih.gov Subsequently, the peroxygenase (AsPXG1) uses this hydroperoxide as an oxidant to transfer an oxygen atom to the double bond of another fatty acid, such as oleic acid, producing 9,10-epoxy stearate. nih.govnih.gov AsPXG1 shows a preference for oleic acid as its substrate and can only act on free fatty acids or their methyl esters, not on phospholipids (B1166683) or acyl-CoA. nih.govresearchgate.netnih.gov

Table 2: Key Enzymes in the Peroxygenase Pathway for this compound Formation

| Enzyme | Organism/Source | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| AsPXG1 (Peroxygenase) | Avena sativa (Oat) | Catalyzes the epoxidation of unsaturated fatty acids using a hydroperoxide co-oxidant. nih.govresearchgate.netnih.gov | Oleic acid, Linoleic acid | 9,10-epoxy stearate, 9,10-epoxy-12-cis-octadecenoic acid, 12,13-epoxy-9-cis-octadecenoic acid. nih.govnih.gov |

| AsLOX2 (9-Lipoxygenase) | Avena sativa (Oat) | Synthesizes fatty acid hydroperoxides. nih.govnih.gov | Linoleic acid, Linolenic acid | 9-hydroperoxy-dienoic acid, 9-hydroperoxy-trienoic acid. nih.govnih.gov |

| Caleosin (PXG4) | Arabidopsis | A non-seed-specific caleosin that efficiently catalyzes the epoxidation of unsaturated fatty acid double bonds. uliege.be | Linoleic acid, Linolenic acid | Monoepoxides and diepoxides. uliege.be |

The peroxygenase pathway in oat predominantly proceeds via an intermolecular mechanism. nih.gov In this process, the peroxygenase enzyme (like AsPXG1) utilizes a hydroperoxide molecule, formed from one fatty acid (e.g., linoleic acid), to donate an oxygen atom for the epoxidation of a separate fatty acid molecule (e.g., oleic acid or another linoleic acid molecule). nih.gov This is distinct from an intramolecular mechanism where the epoxidation would occur on the same molecule that contains the hydroperoxy group. nih.gov Reconstitution of the oat peroxygenase pathway in vitro with AsPXG1 and AsLOX2 demonstrated that the incubation of methyl oleate with linoleic or linolenic acid yielded methyl 9,10-epoxy stearate, confirming the intermolecular transfer of oxygen. nih.govnih.gov

Role of Fatty Acid Hydroperoxides as Co-oxidants

The biosynthesis of this compound can be catalyzed by peroxygenases, which utilize fatty acid hydroperoxides as co-oxidants. uliege.be In this process, an oxygen atom from the hydroperoxide group is transferred to the double bond of oleic acid, forming the epoxide ring.

Fatty acid hydroperoxides, such as 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) and 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT), are generated from the oxidation of linoleic and linolenic acids, respectively, often through the action of lipoxygenases. uliege.be These hydroperoxides then serve as the oxygen donor for the epoxidation reaction catalyzed by certain peroxygenases. uliege.be For instance, studies with a caleosin-type peroxygenase from Arabidopsis, PXG4, have demonstrated that it can efficiently use various hydroperoxides, including cumene (B47948) hydroperoxide and hydrogen peroxide, to epoxidize oleic acid into cis-9(R),10(S)-epoxystearic acid. uliege.be The reaction is highly stereospecific, producing predominantly the (R),(S)-enantiomer. uliege.be

The use of fatty acid hydroperoxides as co-oxidants highlights a significant interaction between different lipid metabolic pathways, where the products of one pathway (lipoxygenase) serve as crucial substrates for another (peroxygenase-mediated epoxidation). uliege.benih.gov This mechanism is distinct from the cytochrome P450-mediated epoxidation, which utilizes molecular oxygen and NADPH.

Desaturase-like Epoxygenases

In some plant species, the biosynthesis of specific epoxy fatty acids, such as vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is catalyzed by a unique class of enzymes known as desaturase-like epoxygenases. researchgate.net These enzymes are variants of fatty acid desaturases, which typically introduce double bonds into fatty acid chains. However, these specialized enzymes possess epoxygenase activity.

For example, in Crepis palaestina and Stokesia laevis, a Δ12 fatty acid desaturase variant has been identified as the epoxygenase responsible for vernolic acid synthesis. researchgate.net These enzymes exhibit high regioselectivity, specifically targeting the C-12,13 double bond of linoleic acid. uliege.be This is in contrast to other epoxygenases that may produce a mixture of regioisomers. The identification of these desaturase-like epoxygenases has been primarily in non-edible plant species. researchgate.net

Lipoxygenase Pathway Interactions in Epoxy Fatty Acid Biosynthesis

The lipoxygenase (LOX) pathway plays a multifaceted role in the biosynthesis of epoxy fatty acids. nih.govnih.gov LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides, which, as discussed earlier, can act as co-oxidants for peroxygenase-mediated epoxidation. uliege.beresearchgate.net

Furthermore, there is evidence of a direct interaction where LOX enzymes can metabolize existing epoxy fatty acids. For instance, soybean LOX-1 can transform 15,16-epoxy-α-linolenic acid into a hydroxy-endoperoxide. nih.gov This indicates a potential for crosstalk between the epoxygenase and LOX pathways, leading to a diversity of oxygenated fatty acid products. nih.gov The co-occurrence of LOX and cytochrome P450 or peroxygenase enzymes could naturally lead to such transformations. nih.govnih.gov

In some cases, the LOX pathway can initiate the formation of epoxy fatty acids. In rice, for example, epoxy derivatives of linoleic and linolenic acids are known to arise from a branch of the lipoxygenase pathway that involves a lipid-hydroperoxide-decomposing activity. uliege.be This suggests that in certain organisms or tissues, the LOX pathway is a primary route for the generation of epoxy fatty acids.

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The production of this compound is under strict genetic and molecular control. This regulation occurs at the level of gene expression, with specific epoxygenase genes being transcribed in different organisms and tissues, and is also governed by the intrinsic catalytic properties of the enzymes themselves.

Identification and Characterization of Epoxygenase Genes

The genes encoding the enzymes responsible for this compound biosynthesis have been identified in various organisms. In mammals, these are primarily members of the cytochrome P450 (CYP) superfamily, specifically from the CYP2C and CYP2J subfamilies. nih.gov Functionally relevant polymorphisms in the genes for CYP2J2, CYP2C8, and CYP2C9 have been identified in humans, which can alter the in vivo levels of epoxyeicosatrienoic acids (EETs), the C20 analogue of this compound. nih.gov

In plants, the genetic basis for epoxy fatty acid synthesis is more diverse. As mentioned, a non-heme di-iron protein with homology to fatty acid desaturases is responsible for vernolic acid synthesis in Crepis species. uliege.be In contrast, a cytochrome P450 enzyme performs this function in Euphorbia lagascae. uliege.be More recently, a caleosin-type peroxygenase gene, PXG4, from Arabidopsis has been characterized as an efficient fatty acid epoxygenase. uliege.be In rice, the formation of epoxy fatty acids is linked to the lipoxygenase pathway, suggesting the involvement of as-yet-uncharacterized genes from this pathway. uliege.be

Expression Patterns of this compound Biosynthetic Enzymes in Various Organisms

The expression of epoxygenase enzymes is tissue- and organism-specific, reflecting the diverse physiological roles of epoxy fatty acids. In mammals, CYP epoxygenases are expressed in various tissues, and their expression can be modulated by various factors, influencing cardiovascular and inflammatory responses. nih.gov

In the plant Arabidopsis, quantitative RT-PCR analysis of the caleosin gene PXG4 revealed its expression in roots, stems, leaves, and flowers, suggesting a widespread role for the encoded peroxygenase in the plant's life cycle. uliege.be This is in contrast to other previously characterized plant caleosins, which are primarily found in seeds and are poor epoxidases. uliege.be The broad expression pattern of PXG4 points to functions of epoxy fatty acids beyond seed oil constituents, potentially in defense and as components of biopolymers like cutin and suberin. uliege.be

Enzyme Kinetics and Catalytic Mechanisms of this compound Formation

The formation of this compound is governed by the principles of enzyme kinetics, with the rate of reaction being dependent on factors such as substrate concentration, enzyme concentration, and the presence of co-oxidants. mhmedical.com The catalytic mechanisms vary depending on the class of enzyme involved.

Peroxygenases: These enzymes follow a hydroperoxide-dependent mechanism. For example, soybean peroxygenase actively catalyzes the epoxidation of oleic acid in the presence of alkylhydroperoxides. nih.gov The reaction exhibits stereospecificity, with a preference for cis-unsaturated fatty acids; trans-isomers are not epoxidized at detectable rates. nih.gov Kinetic studies with the Arabidopsis caleosin PXG4 show that linoleic and linolenic acids are the preferred substrates over oleic acid. uliege.be When acting on linoleic acid, there is a regioselectivity where the 9,10-double bond is epoxidized preferentially over the 12,13-double bond. nih.gov

Cytochrome P450 Epoxygenases: These enzymes utilize a different mechanism involving the activation of molecular oxygen. The fatty acid substrate binds to the active site of the enzyme, and a heme-iron center facilitates the transfer of an oxygen atom to the double bond. wikipedia.org

Lipase-catalyzed epoxidation: In chemo-enzymatic systems, lipases can catalyze the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. sci-hub.se Kinetic models for the epoxidation of oleic acid using immobilized Candida antarctica lipase (B570770) (Novozym 435) have been developed, suggesting a ternary complex mechanism where both the fatty acid and hydrogen peroxide bind to the enzyme before the formation of the peroleic acid intermediate. sci-hub.seresearchgate.net

Interactive Data Table: Enzymes Involved in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Organism | Substrate(s) | Co-factor/Co-oxidant | Product(s) |

| Peroxygenase | PXG4 (Caleosin) | Arabidopsis thaliana | Oleic acid, Linoleic acid, Linolenic acid | Fatty acid hydroperoxides, H₂O₂ | 9,10-Epoxystearic acid, mono- and di-epoxides of linoleic/linolenic acid |

| Desaturase-like Epoxygenase | Δ12 fatty acid desaturase variant | Crepis palaestina | Linoleic acid | Vernolic acid (12,13-epoxy-cis-9-octadecenoic acid) | |

| Cytochrome P450 Epoxygenase | CYP2C, CYP2J families | Mammals | Arachidonic acid (for EETs) | NADPH, O₂ | Epoxyeicosatrienoic acids (EETs) |

| Lipoxygenase | Soybean LOX-1 | Glycine max (Soybean) | Linoleic acid, α-Linolenic acid | O₂ | Fatty acid hydroperoxides, Hydroxy-endoperoxides |

| Lipase (in vitro) | Novozym 435 | Candida antarctica | Oleic acid | Hydrogen peroxide | 9,10-Epoxystearic acid |

Substrate Utilization and Specificity in this compound Biosynthesis

The enzymatic synthesis of this compound is a highly specific process influenced by both the nature of the enzyme and the structure of the fatty acid substrate. Key enzyme families involved in this biotransformation include cytochrome P450 monooxygenases (CYPs) and fungal unspecific peroxygenases (UPOs), each exhibiting distinct patterns of substrate utilization and selectivity. csic.esmdpi.com

The catalytic activity of these enzymes is not limited to oleic acid; they can act on a variety of polyunsaturated fatty acids (PUFAs). nih.govwikipedia.org However, the efficiency of conversion and the primary products formed—whether epoxides or hydroxylated derivatives—depend significantly on the fatty acid's chain length, the number and position of its double bonds, and the specific enzyme isoform. mdpi.comnih.gov

Enzyme Specificity: Cytochrome P450 vs. Fungal Peroxygenases

Cytochrome P450 enzymes and fungal peroxygenases display different specificities in the epoxidation of unsaturated fatty acids. While certain CYPs are primarily epoxygenases, others act mainly as hydroxylases. nih.gov For instance, human CYP2C8, CYP2C9, and CYP2J2 are major epoxygenases for fatty acids like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov In contrast, some fungal peroxygenases, like that from Chaetomium globosum (CglUPO), show high selectivity for epoxidation, whereas others may produce a mix of epoxides and hydroxylated products. csic.es

A comparative study highlighted that while CglUPO achieves up to 100% selectivity for the epoxidation of oleic acid, the P450 BM3 variant primarily hydroxylates it (>97%), with epoxidation being a minor reaction pathway (<3%). csic.es This demonstrates a fundamental difference in the catalytic preference of these enzyme classes towards the same substrate.

The structural characteristics of the enzyme's active site play a crucial role in determining whether epoxidation or hydroxylation occurs. For example, the presence of a threonine residue in the active site of some peroxygenases is thought to influence the balance between the iron hydroperoxo and oxenoid forms of the enzyme, thereby affecting the reaction outcome. csic.es

Influence of Fatty Acid Structure

The structure of the fatty acid substrate is a critical determinant of its suitability for epoxidation. Factors such as chain length and the position of the double bond can significantly impact reaction rates and product distribution.

Soybean peroxygenase, for instance, demonstrates a preference for C18 fatty acids like oleic and linoleic acid over shorter-chain fatty acids such as palmitoleic acid (C16:1) or myristoleic acid (C14:1). nih.gov However, for this specific enzyme, the exact position of the double bond in C18 acids (at position 6, 9, or 11) had minimal effect on the epoxidation rate. nih.gov This enzyme also shows strong stereospecificity, as it does not epoxidize fatty acids with double bonds in a trans-configuration at detectable rates. nih.gov

In contrast, the epoxidation activity of the peroxygenase from Marasmius rotula (MroUPO) is dependent on the fatty acid chain length, with the highest epoxidation selectivity observed for myristoleic acid (C14:1). csic.es

The table below summarizes the substrate preference of various enzymes for epoxidation.

Table 1: Enzyme Specificity and Substrate Preference in Fatty Acid Epoxidation

| Enzyme | Substrate(s) | Primary Reaction | Key Findings |

|---|---|---|---|

| Cytochrome P450s (general) | Polyunsaturated fatty acids (PUFAs) | Epoxidation & Hydroxylation | Product profile depends on the specific CYP isoform and substrate structure. nih.govnih.gov |

| CYP2C8 | Arachidonic acid (AA), Eicosapentaenoic acid (EPA) | Epoxidation | Preferentially epoxidizes the ω-3 double bond in EPA to form 17,18-EEQ. nih.gov |

| CYP2J2 | AA, EPA, DHA | Epoxidation | Exhibits higher metabolic rates for EPA and DHA compared to AA. mdpi.com |

| CYP4A1 | AA, EPA, DHA | Hydroxylation (for AA), Epoxidation (for DHA) | Shows a shift in catalytic function depending on the substrate, exclusively producing the epoxide 19,20-EDP from DHA. mdpi.com |

| Fungal Peroxygenase (CglUPO) | Oleic acid, Linoleic acid | Epoxidation | Highly selective for epoxidation (>90% for most unsaturated fatty acids). csic.es |

| Fungal Peroxygenase (MroUPO) | Oleic acid, Myristoleic acid | Epoxidation & Hydroxylation | Epoxidation selectivity is dependent on fatty acid chain length. csic.es |

| Soybean Peroxygenase | Oleic acid, Linoleic acid | Epoxidation | Prefers C18 fatty acids over shorter chains; inactive towards trans-isomers. nih.gov |

This table is interactive. Click on the headers to sort the data.

Regioselectivity and Stereoselectivity

Enzymes often exhibit high regioselectivity, preferentially attacking a specific double bond in a polyunsaturated fatty acid. For example, when metabolizing EPA, which has multiple double bonds, human CYP2C and CYP2J isoforms favor epoxidation of the terminal ω-3 double bond to produce 17,18-epoxyeicosatetraenoic acid (17,18-EEQ). nih.gov This preference for the terminal double bond is a recurring theme among several CYP epoxygenases when acting on various PUFAs. nih.govresearchgate.net

Furthermore, the epoxidation process is often stereoselective, producing a specific enantiomer of the epoxide. The stereochemistry of the resulting epoxide can differ between CYP isoforms but tends to be similar for substrates with similar terminal structures, like EPA and DHA. nih.govresearchgate.net

The table below details the kinetic parameters and product distribution from the epoxidation of oleic acid by different fungal peroxygenases, illustrating their varying efficiencies and selectivities.

Table 2: Comparative Kinetics and Product Distribution for Oleic Acid Epoxidation by Fungal Peroxygenases

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Epoxidation Selectivity (%) |

|---|---|---|---|---|

| CglUPO | 2.2 | 100 | 0.022 | >90 |

| MroUPO | 1.1 | 200 | 0.0055 | Variable (depends on chain length) |

Data sourced from a 2018 study on fungal peroxygenases. csic.es This table is interactive.

Metabolism and Catabolism of Epoxyoleic Acid

Soluble Epoxide Hydrolase (sEH) Mediated Hydrolysis of Epoxyoleic Acid

The principal pathway for the metabolism of this compound, a type of epoxy fatty acid (EpFA), is its hydrolysis by soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene. mdpi.comnih.gov This enzyme is a key regulator of EpFA levels in the body. mdpi.com The sEH enzyme is bifunctional, with the C-terminal domain responsible for its epoxide hydrolase activity. nih.govqmul.ac.uk This action converts the epoxide group into a diol, a process that generally diminishes the biological activity of the parent compound. mdpi.comarchivesofmedicalscience.com

Formation of Dihydroxy Fatty Acid Metabolites (e.g., Dihydroxyeicosatrienoic Acids)

The hydrolysis of epoxy fatty acids like this compound by soluble epoxide hydrolase (sEH) results in the formation of their corresponding vicinal diols, known as dihydroxy fatty acids (DiHFAs). mdpi.com For instance, epoxyeicosatrienoic acids (EETs), which are structurally related to this compound, are converted by sEH into dihydroxyeicosatrienoic acids (DHETs). nih.govwikipedia.orgnih.gov This conversion involves the addition of a water molecule across the epoxide ring. wikipedia.org The resulting DHETs are generally considered to be less biologically active than their epoxide precursors, and this metabolic step is a critical deactivation pathway. archivesofmedicalscience.comwikipedia.orgnih.gov The ratio of EETs to DHETs is often used as a measure of the bioavailability of the more active epoxy fatty acids. archivesofmedicalscience.com

Enzymatic Kinetics and Regulation of sEH Activity

The activity of soluble epoxide hydrolase (sEH) is subject to regulation at multiple levels, influencing the metabolic rate of its substrates, including this compound. The enzyme exhibits a preference for certain regioisomers of epoxy fatty acids. For example, studies with epoxyeicosatrienoic acids (EETs) have shown a clear preference for the hydrolysis of 14,15-EET over other isomers like 8,9-EET and 11,12-EET. nih.gov

The enzyme kinetics of human sEH have been characterized, with one study reporting a Michaelis constant (K_M) of 12.88 ± 1.94 μM and a catalytic rate constant (k_cat) of 6.64 ± 1.54 s⁻¹ for the hydrolysis of 14,15-EET. acs.org The kinetics can be influenced by various factors, including the presence of inhibitors. Some inhibitors act in a mixed-competitive manner, while others are non-competitive, binding to allosteric sites separate from the active site. sciopen.commdpi.com

Interestingly, sEH activity is also subject to allosteric regulation by its own substrates. nih.gov The enzyme displays positive cooperativity towards its substrates, and there is evidence of reciprocal regulation between the two functional domains of the sEH enzyme. nih.gov Transcriptional regulation of the EPHX2 gene, which codes for sEH, is another control mechanism. The minimal promoter for this gene has been identified as a GC-rich region, with Sp1 binding sites playing a role in augmenting its activity. nih.gov

Alternative Metabolic Fates of this compound

While hydrolysis by soluble epoxide hydrolase is a primary metabolic route, this compound can also undergo several other metabolic transformations. These alternative pathways include incorporation into larger lipid molecules, degradation for energy production, and conjugation for excretion.

Incorporation into Complex Lipids (e.g., Phospholipids (B1166683), Triacylglycerols)

Epoxy fatty acids can be incorporated into more complex lipid structures, such as phospholipids and triacylglycerols. nih.gov Research has demonstrated the incorporation of this compound into soy phospholipids through enzymatic reactions catalyzed by lipase (B570770). researchgate.net This process can involve the exchange of fatty acids at specific positions on the phospholipid molecule. nottingham.ac.uk The incorporation of these modified fatty acids can alter the physical properties of the resulting lipids. researchgate.net Similarly, epoxy fatty acids can be integrated into triacylglycerols, which are the main components of many oilseeds. aocs.org

Beta-oxidation of this compound

This compound, like other fatty acids, can be broken down through the process of beta-oxidation to generate energy. nih.govwikipedia.org This catabolic process occurs within the mitochondria and involves a repeated four-step cycle that cleaves two-carbon units from the fatty acid chain in the form of acetyl-CoA. wikipedia.orgabcam.com The steps of beta-oxidation include dehydrogenation, hydration, another dehydrogenation, and finally, thiolytic cleavage. abcam.comlibretexts.org The resulting acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production. wikipedia.orgabcam.com For unsaturated fatty acids containing double bonds, additional enzymes are required to handle these structures during the oxidation process. nih.gov

Conjugation Pathways

Conjugation is a common metabolic pathway for xenobiotic and endogenous compounds to increase their water solubility and facilitate their excretion from the body. While direct evidence for the specific conjugation pathways of this compound is limited in the provided search results, it is a plausible metabolic fate for this compound and its metabolites. Generally, fatty acids and their derivatives can undergo conjugation reactions such as glucuronidation or sulfation, which would render them more hydrophilic and excretable. The diol products of sEH hydrolysis, being more polar than the parent epoxides, would be likely candidates for such conjugation reactions prior to elimination.

Interaction with Other Lipid Signaling Pathways

The metabolism of this compound does not occur in isolation. It is part of a complex and highly integrated network of lipid signaling pathways. The enzymes that produce this compound can also act on other polyunsaturated fatty acids, and the resulting lipid mediators can influence each other's signaling functions through various mechanisms, including receptor crosstalk, competition for enzymes, and convergence on common downstream signaling molecules. This interplay is crucial for maintaining cellular and physiological homeostasis.

Crosstalk with the Prostanoid Pathway

Significant interactions have been identified between the epoxygenase pathway, which produces epoxy fatty acids (EpFAs) like this compound, and the cyclooxygenase (COX) pathway, which generates prostanoids (prostaglandins and thromboxanes). mdpi.comcaymanchem.com Both pathways utilize polyunsaturated fatty acids as substrates, creating a point of potential competition and regulatory feedback. caymanchem.com

Research has shown that epoxyeicosatrienoic acids (EETs), which are structurally related to this compound, can directly interact with prostanoid receptors. mdpi.comnih.gov Studies using murine aortic ring preparations revealed that EETs can act as competitive agonists at prostanoid receptors, specifically thromboxane (B8750289) (TP) and prostaglandin (B15479496) E (EP) receptors. mdpi.com When the production of EETs is abolished, there is a functional shift or "shunt" of arachidonic acid metabolism towards the COX pathway. This leads to increased levels of vasoconstricting prostanoids like prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), and a heightened sensitivity of blood vessels to their effects. mdpi.comnih.gov This suggests that a baseline level of EpFAs is necessary to modulate prostanoid signaling and maintain vascular tone. mdpi.com

Furthermore, the interaction extends to intracellular signaling cascades. EpFAs derived from both linoleic acid and arachidonic acid have been found to increase levels of cyclic AMP (cAMP), a key second messenger. nih.gov Studies in HEK293 and LLC-PK1 cell lines demonstrated that this effect is dependent on the prostaglandin E2 receptor 2 (EP2), but not the EP4 receptor, indicating a specific point of convergence at the receptor level. nih.gov

Table 1: Research Findings on the Interaction between Epoxy Fatty Acids (EpFAs) and the Prostanoid Pathway

| Research Focus | Model System | Key Findings | Reference |

| Receptor Crosstalk | Murine Aortic Rings | EETs act as competitive agonists of prostanoid (TP and EP) receptors. mdpi.com | mdpi.com |

| Vascular Tone Regulation | Endothelial Cell-Specific POR Knockout Mice | Lack of EET production increases vascular sensitivity to the vasoconstrictor effects of U46619 (a thromboxane agonist) and PGE2. mdpi.comnih.gov | mdpi.comnih.gov |

| Intracellular Signaling | HEK293 & LLC-PK1 Cells | EpFAs enhance cellular cAMP levels through a mechanism dependent on the prostaglandin E2 receptor 2 (EP2). nih.gov | nih.gov |

| Metabolic Shunting | Endothelial Cell-Specific POR Knockout Mice | Abolishing EET production leads to a functional shunt of arachidonic acid metabolism towards the COX pathway, increasing TXA2 and PGE2 levels. mdpi.com | mdpi.com |

Interaction with the Endocannabinoid System

The endocannabinoid system, comprised of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoyl-glycerol (2-AG), their receptors (CB1 and CB2), and metabolic enzymes, is another critical lipid signaling network. awomanstime.comresearchgate.net This system shares precursors and metabolic enzymes with the pathways that produce this compound and prostanoids, leading to significant crosstalk. caymanchem.comnih.gov

Arachidonic acid is a key precursor molecule for both 11(12)- and 14(15)-EETs (via the epoxygenase pathway) and the endocannabinoid anandamide (which is degraded to arachidonic acid by fatty acid amide hydrolase, FAAH). caymanchem.commdpi.com This shared origin creates a metabolic link. Moreover, functional interactions are well-documented. For instance, studies on rat vas deferens have shown that endocannabinoids and prostaglandins (B1171923) intricately interact to modulate tissue contractility. nih.gov In this system, endocannabinoids were found to decrease the levels of both COX-1 and COX-2 enzymes, thereby directly influencing the production of prostaglandins. nih.gov Conversely, inhibitors of the COX pathway were shown to decrease the levels of the endocannabinoid-degrading enzyme FAAH. nih.gov

This reciprocal regulation suggests that the balance between the epoxygenase, COX, and endocannabinoid pathways is tightly controlled and that a change in one system can lead to compensatory or synergistic changes in the others. While direct studies on this compound's role in this specific tripartite interaction are still emerging, the established crosstalk among their parent pathways points to a functionally integrated signaling network.

Biological Roles and Physiological Impact of Epoxyoleic Acid

Role as Endogenous Lipid Mediators

Epoxyoleic acid belongs to a class of molecules known as epoxy fatty acids (EpFAs), which are increasingly understood to function as crucial endogenous lipid mediators. nih.gov These molecules are metabolites of long-chain fatty acids, formed through the action of cytochrome P450 enzymes. nih.gov The presence of this compound has been detected in human urine, indicating its role as a metabolite derived from fatty acid oxidation.

Endogenous lipid mediators are signaling molecules derived from fatty acids that play pivotal roles in a wide array of physiological processes. nih.govsemanticscholar.org EpFAs, including this compound, are part of this complex signaling network, contributing to the regulation of inflammation, pain, and vascular tone. nih.govuliege.be Their biological actions are often localized and transient, as they are typically synthesized on demand in response to specific stimuli. researchgate.net The epoxide group within the structure of this compound is key to its biological activity, allowing it to interact with various cellular components and modulate their function.

Modulation of Cellular Signaling Pathways

This compound and related epoxides exert their physiological effects by modulating a variety of cellular signaling pathways. These interactions are complex and can involve G protein-coupled receptors, ion channels, and key inflammatory pathways.

G Protein Signaling

Evidence suggests that epoxy fatty acids, a class to which this compound belongs, can interact with G protein-coupled receptors (GPCRs). escholarship.org For instance, certain epoxyeicosatrienoic acids (EETs), which are structurally related to this compound, have been shown to activate Gαs-coupled GPCRs, leading to an increase in intracellular cyclic AMP (cAMP). escholarship.org Specifically, 11,12-EET activates the BKCa channel through the action of the Gαs subunit in coronary smooth muscle. escholarship.org

Ion Channel Modulation

Epoxy fatty acids can directly and indirectly modulate the activity of various ion channels. nih.gov Polyunsaturated fatty acids and their metabolites, including epoxides, have been shown to affect the function of voltage-gated calcium, sodium, and potassium channels in neurons and muscle cells. nih.gov For example, epoxyeicosatrienoic acids (EETs) are known to cause membrane hyperpolarization, a process that can be inhibited by blockers of CYP mono/epoxygenases. nih.gov

The modulation of ion channels by these lipid mediators can have significant impacts on cellular excitability and function. nih.gov Acid-sensing ion channels (ASICs), which are involved in a variety of physiological and pathological processes, can also be modulated by various molecules, although direct modulation by this compound is yet to be fully characterized. mdpi.com

NFκB Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. uj.edu.pl Some lipid mediators have been shown to modulate this pathway. For instance, nitro-oleic acid, another derivative of oleic acid, has been found to inhibit the NF-κB signaling pathway. researchgate.netatsjournals.org This inhibition can occur through the modification of cysteine residues in key proteins of the pathway, such as IKKβ. researchgate.net While direct evidence for this compound's effect on the NF-κB pathway is still emerging, the actions of related lipid mediators suggest a potential anti-inflammatory role through this mechanism.

Crosstalk with Endocannabinoid System

The endocannabinoid system (ECS) is a widespread signaling system involved in regulating numerous physiological processes. frontiersin.orgmdpi.com It comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and their metabolic enzymes. frontiersin.orgmdpi.com Endocannabinoids are lipid mediators, and there is significant crosstalk between the ECS and other lipid signaling pathways. frontiersin.orgcannakeys.com

An important connection lies in the metabolism of endocannabinoids. For example, the endocannabinoid anandamide (B1667382) (AEA) can be metabolized by cytochrome P450 enzymes to form epoxyeicosatrienoic acid ethanolamines (EET-EAs). nih.gov These epoxy-AEA metabolites are then further metabolized by the enzyme soluble epoxide hydrolase (sEH). nih.gov This metabolic link highlights a direct intersection between the epoxy fatty acid and endocannabinoid signaling pathways. Furthermore, the broader "endocannabinoidome" includes a wide range of lipid mediators and their receptors, suggesting a complex interplay that influences physiological and pathophysiological states. frontiersin.orgcannakeys.com

Physiological Functions Attributed to this compound and Related Epoxides

The modulation of the aforementioned signaling pathways by this compound and related epoxides translates into a range of physiological functions. These compounds are implicated in cardiovascular regulation, inflammation, and cellular growth processes.

Epoxyeicosatrienoic acids (EETs), which are structurally analogous to this compound, are recognized for their cardioprotective effects. nih.gov They contribute to the regulation of vascular tone, often acting as potent vasodilators. uliege.benih.gov This vasodilation is a key component of their role in blood pressure regulation. uliege.be

In addition to their vascular effects, these epoxides possess anti-inflammatory properties. uliege.benih.gov They can modulate inflammatory responses, which is a crucial aspect of their protective role in the cardiovascular system. nih.gov For instance, EETs have been shown to have anti-inflammatory effects in various models. nih.gov

Furthermore, some studies have indicated that epoxy fatty acids can influence cell proliferation and apoptosis. For example, 14,15-EET has been shown to induce proliferation and inhibit apoptosis in certain cancer cell lines, with these effects being linked to the activation of signaling pathways such as EGFR, ERK, and PI3 kinase/AKT. nih.gov Conversely, other research has demonstrated that cis-9,10-epoxystearic acid can induce cytotoxicity, oxidative stress, and apoptosis in HepG2 liver carcinoma cells. researchgate.net It has also been associated with cogwheel rigidity and akinesia through the formation of DNA adducts. researchgate.net

The diverse physiological functions of this compound and its relatives underscore their importance as bioactive lipid mediators.

Regulation of Vascular Tone and Blood Pressure

This compound, an epoxyeicosatrienoic acid (EET) derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, plays a significant role in the regulation of vascular tone and blood pressure. ucanr.edunih.govnih.gov These lipid mediators are known to possess vasodilatory properties, contributing to the relaxation of blood vessels and a subsequent decrease in blood pressure. ucanr.edu The mechanism behind this effect involves the hyperpolarization of vascular smooth muscle cells, which reduces their contractility.

Research indicates that epoxyoleic acids are homeostatic regulators of endothelium function. ucanr.edu While increased levels of other arachidonic acid metabolites, such as 20-HETE, can lead to endothelium dysfunction and hypertension, elevated concentrations of epoxy fatty acids (EpFAs) like this compound help lower blood pressure without causing hypotension. ucanr.edu This suggests a balanced regulatory role in maintaining vascular health. The metabolism of these beneficial epoxides by soluble epoxide hydrolase (sEH) to less active diols can diminish their vasodilatory effects. ucanr.eduwashington.edu Therefore, inhibition of sEH is a therapeutic strategy being explored to enhance the antihypertensive actions of endogenous epoxyoleic acids. ucanr.edunih.gov

Angiogenesis Modulation

This compound and other epoxyeicosatrienoic acids (EETs) are recognized as important signaling molecules in the process of angiogenesis, the formation of new blood vessels. uliege.benih.gov They are involved in stimulating endothelial cell proliferation, migration, and the formation of tube-like structures, which are all critical steps in angiogenesis. nih.govnih.govmdpi.com

The pro-angiogenic effects of EETs are linked to the vascular endothelial growth factor (VEGF) signaling cascade. nih.gov Studies have shown that VEGF can increase the expression of CYP enzymes that produce EETs, leading to higher intracellular levels of these epoxides. nih.gov Specifically, the 11(R),12(S)-EET enantiomer has been demonstrated to stimulate endothelial cell migration and tube formation. nih.gov The inhibition of EETs, on the other hand, has been shown to suppress angiogenesis. acs.orgresearchgate.netresearchgate.net For instance, antagonists of EETs can inhibit VEGF-induced endothelial cell tube formation and the recruitment of endothelial cells in vivo. nih.gov

Conversely, some studies suggest a more complex, and at times, inhibitory role of related fatty acids and their metabolites on angiogenesis. For example, docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have been reported to suppress angiogenesis. acs.org Furthermore, certain fatty acids have been shown to inhibit VEGF-induced proliferation, migration, and tube formation in human umbilical vein endothelial cells. scienceopen.com This highlights the intricate and sometimes opposing roles that different fatty acid metabolites can play in the regulation of angiogenesis.

Neurohormone Release

While direct research on the specific role of this compound in neurohormone release is limited, the broader class of epoxy fatty acids (EpFAs) is known to have various physiological and pathophysiological effects within the central nervous system. uliege.be It is understood that these compounds can influence processes in the brain, although the precise mechanisms and the full extent of their impact on neurohormone secretion are still areas of active investigation.

Cell Proliferation Regulation

This compound and its parent compound, oleic acid, have demonstrated complex and sometimes contradictory roles in the regulation of cell proliferation. Oleic acid itself has been shown to inhibit the proliferation of certain cancer cells, such as endometrial cancer cells, by inducing cell cycle arrest and apoptosis. researchgate.net In contrast, it can also promote the proliferation of vascular smooth muscle cells, a process implicated in atherosclerosis. mednexus.orgnih.govnih.gov

The effects of this compound on cell proliferation also appear to be cell-type specific. For instance, some epoxides of omega-3 polyunsaturated fatty acids, like eicosapentaenoic acid (EPA), have been found to decrease endothelial cell proliferation by down-regulating key cell cycle proteins. nih.gov Specifically, the 17,18-epoxide of EPA was shown to inhibit cell proliferation, while other regioisomers were inactive or even enhanced proliferation. nih.gov In the context of breast cancer cells, epoxy metabolites of linoleic acid have been found to promote cellular proliferation. nih.gov Furthermore, some studies have indicated that this compound can inhibit the proliferation of rat lymphocytes. core.ac.uk This variability in effect underscores the complexity of its regulatory role and suggests that its impact on cell proliferation is highly dependent on the cellular context and the specific isomer involved.

Anti-inflammatory Actions

This compound and other epoxy fatty acids (EpFAs) are recognized for their potent anti-inflammatory properties. ucanr.eduresearchgate.netnih.govnih.gov These beneficial effects are in contrast to the often pro-inflammatory metabolites produced by the cyclooxygenase (COX) and lipoxygenase (LO) pathways of polyunsaturated fatty acid metabolism. ucanr.edunih.gov

One of the key mechanisms underlying the anti-inflammatory action of EpFAs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. ucanr.edunih.gov By reducing the nuclear translocation of NF-κB, EpFAs prevent the transcription of numerous inflammatory cytokines. ucanr.edu This has been observed in studies where epoxyeicosatrienoic acids (EETs) significantly inhibited the polarization of macrophages towards a pro-inflammatory M1 phenotype and reduced the expression of pro-inflammatory cytokines. nih.gov

Furthermore, EETs have been shown to up-regulate the expression of anti-inflammatory mediators such as peroxisome proliferator-activated receptors (PPARα/γ) and heme oxygenase 1 (HO-1), which play a crucial role in regulating macrophage polarization and dampening inflammatory responses. nih.gov Some studies have also pointed to the ability of certain fatty acid derivatives to inhibit the expression of pro-inflammatory genes like iNOS and COX-2. researchgate.net The anti-inflammatory actions of these lipid mediators are not limited to a single mechanism but involve a multi-faceted approach that modulates various signaling pathways and cellular responses. ucanr.edunih.govoup.comatsjournals.org

Cardioprotective Mechanisms

Epoxyeicosatrienoic acids (EETs), including this compound, have demonstrated significant cardioprotective effects. nih.govnih.gov These beneficial actions are multifaceted and include regulating vascular tone, modulating inflammatory responses, improving cardiomyocyte function, and reducing ischemic damage. nih.govnih.gov

One of the primary mechanisms of cardioprotection involves the attenuation of ischemia-reperfusion (I/R) injury. washington.edu EETs have been shown to limit mitochondrial dysfunction, a key event in I/R injury. washington.edu This protective effect is thought to be mediated through the activation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. washington.edu Synthetic analogues of EETs have been developed and shown to provide significant cardioprotection against I/R injury by mimicking the effects of endogenous EETs. washington.edu

Furthermore, the anti-inflammatory properties of EETs contribute to their cardioprotective role. By regulating macrophage polarization and reducing the production of pro-inflammatory cytokines, EETs can mitigate the cardiac dysfunction induced by inflammatory stimuli like lipopolysaccharides. nih.gov The upregulation of EETs, either through genetic means or pharmacological inhibition of their degradation by soluble epoxide hydrolase (sEH), has been shown to attenuate cardiac damage and improve heart function in animal models. nih.gov Some synthetic omega-3 epoxyeicosanoid analogues have also been developed and show promise in providing cardioprotection and stabilizing heart rhythm. researchgate.net

Analgesic and Antihyperalgesic Effects

Epoxy fatty acids (EpFAs), including this compound, have emerged as promising targets for the treatment of pain due to their analgesic and antihyperalgesic properties. ucanr.eduresearchgate.netnih.gov These compounds have been shown to reduce inflammatory pain in various animal models. frontiersin.org

The pain-relieving effects of EpFAs are closely linked to their anti-inflammatory actions. By reducing inflammation, they can alleviate pain that is a common symptom of inflammatory conditions. The mechanism involves the modulation of various signaling pathways that are involved in both inflammation and pain perception.

Role of this compound in Plant Physiology and Defense

This compound, a naturally occurring oxygenated fatty acid, is recognized for its multifaceted roles within the plant kingdom. It functions as a significant component of seed storage oils in certain species and is integral to the structure of protective biopolymers. Furthermore, as an oxylipin, it is involved in the complex signaling networks that govern plant defense mechanisms against various stresses.

In many plant species, epoxygenated fatty acids (EFAs) are key constituents of seed oils and the structural biopolymers cutin and suberin, which form protective layers on the plant surface. uliege.be For instance, the seed oil of Euphorbia lagascae is exceptionally rich in cis-12,13-epoxyoleic acid, also known as vernolic acid, with concentrations ranging from 58% to 62%. proquest.comcabidigitallibrary.org Other plants, such as those from the Vernonia genus, also store high levels of this compound in their seeds. nih.gov The presence of this compound is not limited to specialized oilseed crops; it is also found in the seed oil of more common plants like okra (Hibiscus esculentus), albeit at lower concentrations of around 3%. researchgate.net

The biosynthesis of this compound and related epoxy fatty acids is catalyzed by specific enzymes. Research has identified caleosin-type peroxygenases as potential candidates for this role. uliege.be A particular caleosin from Arabidopsis, known as PXG4, has been shown to be an efficient fatty acid epoxygenase, capable of converting oleic acid, as well as polyunsaturated fatty acids like linoleic and linolenic acid, into their respective epoxides. uliege.be In rice, the formation of epoxy derivatives from linoleic and linolenic acids is linked to a distinct branch of the lipoxygenase (LOX) pathway. uliege.be

The involvement of this compound in plant defense is primarily through its role as a signaling molecule within the broader oxylipin pathway. uliege.bemdpi.comresearchgate.net Oxylipins are a class of oxidized fatty acids that act as crucial regulators of growth, development, and responses to environmental stimuli. mdpi.comresearchgate.net When a plant encounters biotic stresses, such as pathogen infection, or abiotic stresses like wounding, the lipoxygenase pathway is activated, leading to the production of various oxylipins. researchgate.netfrontiersin.org These molecules, including derivatives of oleic acid, can act as defense compounds or as signals to trigger wider defensive responses. uliege.befrontiersin.orgnih.gov For example, oxidized derivatives of linoleic and linolenic acid are known to be directly involved in plant defense mechanisms. uliege.be The signaling pathways mediated by these fatty acid derivatives are complex; studies in soybean and Arabidopsis have shown that reduced levels of oleic acid can paradoxically lead to the accumulation of the defense hormone salicylic (B10762653) acid and enhanced resistance to multiple pathogens, indicating a sophisticated regulatory network. nih.gov

Research Findings on this compound in Plants

The concentration of this compound varies significantly across different plant species. The following table summarizes its content in the seed oils of several plants.

Table 1: this compound Content in Seed Oils of Various Plant Species

| Plant Species | Common Name | This compound Content (%) | Reference(s) |

|---|---|---|---|

| Euphorbia lagascae | Moleplant | 58-62% | proquest.comcabidigitallibrary.org |

| Vernonia galamensis | Ironweed | ~60% | nih.gov |

| Hibiscus esculentus | Okra | ~3% | researchgate.net |

Genetic engineering studies have provided further insight into the production of this compound and its impact on plant lipid profiles. The table below details findings from a study on Arabidopsis genetically modified to express a fatty acid epoxygenase.

Table 2: Effects of Expressing a Fatty Acid Epoxygenase Gene (Cpal2) in Transgenic Arabidopsis

| Transgenic Line / Condition | Key Observation(s) | Impact on Fatty Acid Profile | Reference(s) |

|---|---|---|---|

| Arabidopsis expressing Cpal2 gene | Accumulation of 12,13-epoxy-cis-9-octadecenoic acid (18:1E) in seed lipids. | Marked increase in oleic acid (18:1) and a corresponding decrease in linoleic acid (18:2) and linolenic acid (18:3). | nih.gov |

Pathological Implications and Health Effects of Epoxyoleic Acid

Formation of Epoxyoleic Acid during Lipid Oxidation and Food Processing

This compound is not typically ingested directly but is formed from the oxidation of oleic acid, a common monounsaturated fatty acid found in many foods. researchgate.netaocs.org This transformation can occur under various conditions, including food processing and within the body under conditions of oxidative stress. researchgate.netnih.gov Epoxidized fatty acids are considered secondary oxidation products. ugent.be

The application of heat during food processing, such as frying, is a significant contributor to the formation of this compound. acs.org When edible oils rich in oleic acid are heated, the unsaturated bond in the oleic acid molecule is susceptible to oxidation, leading to the formation of an epoxide ring.

Studies involving the heating of triolein (B1671897) (a triglyceride of oleic acid) have demonstrated the formation of epoxy octadecanoic acids, with their content increasing alongside the duration of heating. jst.go.jp Research on edible oils thermoxidized at 180°C shows that monoepoxy fatty acids are a major group of oxidized compounds formed. acs.org For instance, after 15 hours of heating, the concentration of monoepoxides from oleic and linoleic acids reached 14.24 mg/g in olive oil and 9.44 mg/g in sunflower oil. acs.org Notably, during heating, the formation of trans-epoxy fatty acids occurs more significantly than their cis-epoxy counterparts. jst.go.jp The analysis of used frying oils from commercial outlets has confirmed the presence of these compounds, with levels ranging from 3.37 to 14.42 mg/g of oil. acs.org

Table 1: Formation of Total Monoepoxy Fatty Acids in Edible Oils during Thermal Oxidation at 180°C

| Oil Type | Heating Time (hours) | Total Monoepoxy Fatty Acids (mg/g of oil) | Reference |

|---|---|---|---|

| Olive Oil | 5 | 4.29 | acs.org |

| 10 | 9.65 | acs.org | |

| 15 | 14.24 | acs.org | |

| Sunflower Oil | 5 | 5.10 | acs.org |

| 10 | 8.61 | acs.org | |

| 15 | 9.44 | acs.org |

Beyond thermal processing, this compound can be formed endogenously under conditions of oxidative stress. nih.gov Non-enzymatic chemical peroxidation of polyunsaturated fatty acids can generate both cis- and trans-epoxy fatty acids. nih.gov The formation of trans-epoxy fatty acids, in particular, has been shown to correlate with the formation of isoprostanes, which are established biomarkers of oxidative stress in the body. nih.gov This suggests that the presence of these epoxides could serve as an indicator of systemic lipid peroxidation. nih.gov Furthermore, oxidized fatty acids like epoxyisoprostane E2 are components of oxidized phospholipids (B1166683) that accumulate in atherosclerotic lesions, which are sites of significant oxidative stress. nih.gov

Thermal Oxidation Processes

Cellular Responses and Toxicity of this compound

Once formed, this compound can interact with cellular components, eliciting a range of biological responses. Its high reactivity, attributed to the epoxide structure, raises concerns about potential cellular damage. researchgate.nete-kenkyu.com

In vitro studies using various cell lines have been conducted to determine the cytotoxic potential of this compound and related compounds. Research on cis-9,10-epoxy stearic acid (ESA), an oxidative product of oleic acid, has shown that it can decrease cell viability and induce cell death in human liver cancer (HepG2) cells. acs.orgnih.govresearchgate.net While some studies indicate that at low concentrations, the cytotoxicity is weak and comparable to that of the parent oleic acid, higher concentrations lead to more significant toxic effects. researchgate.netresearchgate.net

A key mechanism underlying the toxicity of this compound is the induction of oxidative stress within the cell. e-kenkyu.comacs.org Treatment of HepG2 cells with ESA has been demonstrated to cause a significant increase in the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net This is accompanied by a marked reduction in the activity of crucial antioxidant enzymes. nih.govresearchgate.net

Table 2: Effects of Epoxy Stearic Acid (ESA) on Oxidative Stress Markers in HepG2 Cells

| Marker/Enzyme | Control Level | Level after ESA Treatment | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | 0.84 ± 0.02 nmol/mg protein | 8.90 ± 0.50 nmol/mg protein | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) | 1.34 ± 0.27 U/mg protein | 0.10 ± 0.007 U/mg protein | nih.govresearchgate.net |

| Catalase (CAT) | 100.04 ± 5.05 U/mg protein | 20.09 ± 3.00 U/mg protein | nih.govresearchgate.net |

| Glutathione Peroxidase (GSH-Px) | 120.44 ± 7.62 mU/mg protein | 35.84 ± 5.99 mU/mg protein | nih.govresearchgate.net |

The cellular damage and oxidative stress induced by this compound can culminate in programmed cell death, or apoptosis. acs.orgnih.gov Studies have demonstrated that ESA induces apoptosis in HepG2 cells in a manner that is dependent on both dose and time. acs.orgnih.govresearchgate.net In addition to triggering apoptosis, ESA has been found to modulate the cell cycle. acs.orgnih.gov Specifically, it causes an arrest in the G0/G1 phase of the cell cycle, which prevents cells from progressing to the DNA synthesis (S) phase and subsequently dividing. acs.orgnih.govresearchgate.net

Table 3: Apoptotic and Cell Cycle Effects of 500 μM Epoxy Stearic Acid (ESA) on HepG2 Cells

| Effect | Time Point | Observation | Reference |

|---|---|---|---|

| Apoptosis Rate | 12 hours | 32.16% | acs.orgnih.gov |

| 24 hours | 38.70% | acs.orgnih.gov | |

| 48 hours | 65.80% | acs.orgnih.gov | |

| Cell Cycle Modulation | Not specified | Induction of cell cycle arrest at G0/G1 phase | acs.orgnih.govresearchgate.net |

Genotoxicity Studies

Concerns regarding the potential toxicity of epoxy fatty acids, including this compound (EOA), stem from the high reactivity of the epoxide structure, which could lead to genotoxicity and cellular damage. researchgate.netresearchgate.net However, information on the toxicity of these compounds, which can be generated during food processing, is not extensive. researchgate.netresearchgate.net

To address this, in vitro genotoxicity studies have been conducted on EOA. These studies have included the bacterial reverse mutation assay, the in vitro micronucleus test, and a p53R2-dependent luciferase reporter gene assay. researchgate.netresearchgate.net The results from these various genotoxicity tests for this compound have been consistently negative. researchgate.netresearchgate.net

In cytotoxicity assays using HepG2 cells, EOA induced weak cytotoxicity only at high concentrations. researchgate.net At lower concentrations, the cytotoxic effect was comparable to that of its precursor, oleic acid. researchgate.net Considering the available toxicity data for similar compounds like epoxidized soybean oil, there may be minimal health concerns related to low-level exposure to epoxy fatty acids. researchgate.netfavv-afsca.be

It has been noted that cis-12,13-epoxy-oleic acid can act as a DNA adduct, meaning it can bind to DNA. nih.gov The formation of such adducts can be promoted by molecules with epoxy groups. nih.gov The consequences of a DNA adduct depend on its location within the genome; it could potentially suppress gene expression if located at a gene, or cause overexpression if located on a promoter region. nih.gov One case report has associated the removal of an epoxy-oleic acid DNA adduct from the N-formyl peptide receptors' locus with the recovery from certain neurological symptoms. nih.govresearchgate.net

Table 1: Summary of In Vitro Genotoxicity Studies on this compound

| Assay | Result | Key Findings | Citation |

|---|---|---|---|

| Bacterial Reverse Mutation Assay | Negative | No evidence of mutagenic activity in bacteria. | researchgate.netresearchgate.net |

| In Vitro Micronucleus Test | Negative | Did not induce chromosomal damage in cultured cells. | researchgate.netresearchgate.net |

| p53R2-Luciferase Reporter Gene Assay | Negative | Did not activate the p53-dependent DNA damage response pathway. | researchgate.netresearchgate.net |

Impact on Lipid Metabolism and Cellular Homeostasis

This compound has been shown to influence lipid metabolism and disrupt cellular homeostasis, particularly through the accumulation of intracellular lipids and effects on fatty acid oxidation.

Studies on HepG2 cells have demonstrated that a related compound, cis-9,10-epoxystearic acid (ESA), which is a thermal oxidation product of oleic acid, can lead to significant intracellular lipid accumulation. researchgate.netnih.gov Treatment with ESA resulted in an increase in both the number and size of cellular lipid droplets. researchgate.netnih.govresearchgate.net This was accompanied by a dose- and time-dependent increase in intracellular triacylglycerol and total cholesterol content, confirming that ESA induces lipid accumulation in these cells. researchgate.netnih.govresearchgate.net The changes in fatty acid composition further supported the observation of intracellular lipid accumulation. researchgate.netnih.gov

Table 2: Effects of Epoxy Stearic Acid (ESA) on Lipid Metabolism in HepG2 Cells

| Parameter | Effect of ESA Treatment | Mechanism | Citation |

|---|---|---|---|

| Lipid Droplets | Increased number and size | Promotion of lipid storage | researchgate.netnih.govresearchgate.net |

| Intracellular Lipids | Increased triacylglycerol and total cholesterol | Induction of lipid accumulation | researchgate.netnih.gov |

| Fatty Acid Oxidation | Suppressed | Decreased expression of PPARα, Cpt1α, Acox1 | researchgate.netnih.govresearchgate.net |

Intracellular Lipid Accumulation

Involvement in Disease Pathogenesis

The impact of epoxy fatty acids extends to their involvement in the pathogenesis of several chronic diseases, including neurodegenerative and metabolic disorders.

Epoxy fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs) which are derivatives of arachidonic acid, are recognized for their anti-inflammatory properties and their role in regulating neuroinflammation. nih.govbiorxiv.orgbiorxiv.org Chronic and unresolved neuroinflammation is a key factor in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govbiorxiv.orgbiorxiv.org

The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes EpFAs, diminishing their protective effects. nih.govbiorxiv.orgbiorxiv.org Studies have found that sEH is elevated in the brains of individuals with Alzheimer's disease and in corresponding mouse models. biorxiv.orgbiorxiv.orgresearchgate.net This increased sEH activity leads to a significant reduction in brain EpFA levels. biorxiv.orgbiorxiv.orgresearchgate.net Inhibiting sEH has been shown to restore EpFA levels, reduce microglia and astrocyte reactivity, lessen β-amyloid pathology, and improve synaptic and cognitive function in a mouse model of Alzheimer's disease. biorxiv.orgbiorxiv.org Specifically, 14,15-epoxyeicosatrienoic acid (14,15-EET) has been shown to enhance the clearance of amyloid-β. nih.gov

In the context of Parkinson's disease, which is also characterized by neuroinflammation and oxidative stress, EpFAs are considered potential therapeutic agents due to their cytoprotective effects. escholarship.orgnih.gov The inhibition of sEH is proposed as a strategy to increase the levels of endogenous EETs, which could help prevent or treat Parkinson's disease. escholarship.orgnih.govnih.govmdpi.com A case report has linked an epoxy-oleic acid DNA adduct to parkinsonian symptoms, suggesting a potential direct role in the disease's pathology. researchgate.net

The role of this compound in metabolic disorders such as obesity and type 2 diabetes is a subject of ongoing investigation. One study reported that plasma levels of nitro-oleic acid and epoxy-oleic acid were not significantly different between lean individuals, obese individuals, and obese individuals with type 2 diabetes. nih.govoup.com However, other research points to the broader family of epoxy fatty acids having roles in metabolic regulation. For instance, vaccenic acid, a trans fatty acid, has been shown to reduce complications associated with metabolic syndrome, such as dyslipidemia and fatty liver disease. gerli.com

A study using a high-fat diet-induced obesity mouse model, which exhibits features of metabolic syndrome, investigated the effects of a synthetic nitro-oleic acid. oup.comoup.comnih.gov While this study focused on the therapeutic potential of a modified oleic acid, it highlights the interest in fatty acid derivatives in the context of metabolic diseases. oup.comoup.comnih.gov

Cardiovascular Disease and Vascular Dysfunction

Epoxyoleic acids, particularly epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, play a significant role in cardiovascular homeostasis. frontiersin.org They are considered endothelium-derived hyperpolarizing factors (EDHFs) and contribute to the regulation of vascular tone. frontiersin.orgnih.gov EETs induce vasodilation by activating calcium-activated potassium channels in vascular smooth muscle, leading to relaxation. ucanr.edu This vasodilatory effect is a key mechanism in the maintenance of normal blood pressure. frontiersin.orgucanr.edu

Impaired vascular function is a contributor to various cardiovascular diseases, including heart disease and stroke. ucanr.edu Research suggests that a decrease in the levels or activity of EETs can contribute to endothelial dysfunction and hypertension. frontiersin.orgucanr.edu For instance, in patients with renovascular disease-associated hypertension, a decrease in plasma EET levels has been observed. frontiersin.org Furthermore, the ratio of EETs to their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), which reflects the activity of the enzyme soluble epoxide hydrolase (sEH), is often reduced in individuals with essential hypertension. frontiersin.org This suggests that increased sEH activity, which degrades EETs, may be a contributing factor to the pathophysiology of hypertension. frontiersin.org

Conversely, increasing the levels of EETs, for example by inhibiting sEH, has shown potential therapeutic benefits. ucanr.edu Studies have demonstrated that sEH inhibitors can lower blood pressure and reduce inflammation, highlighting the protective role of epoxy fatty acids in the cardiovascular system. ucanr.eduresearchgate.net

Acute Respiratory Distress Syndrome (ARDS)

Oleic acid has been implicated in the development of acute respiratory distress syndrome (ARDS), a severe form of lung injury characterized by widespread inflammation and fluid accumulation in the alveoli. nih.govnih.gov Animal models using intravenous administration of oleic acid are widely employed to study the pathophysiology of ARDS as they replicate key features of the human condition. nih.govmdpi.com

The introduction of oleic acid into the bloodstream can lead to fat embolism, a condition sometimes observed in patients following bone fractures, which can trigger ARDS. mdpi.com In the lungs, oleic acid induces damage to both the epithelial and endothelial cells that line the alveoli and blood vessels, respectively. nih.gov This damage increases the permeability of the alveolar-capillary barrier, leading to the leakage of protein-rich fluid into the air sacs, a hallmark of ARDS. nih.govfrontiersin.org

The presence of oleic acid in the alveoli triggers an inflammatory response, with alveolar macrophages releasing chemotactic and inflammatory mediators. nih.gov This can lead to the apoptosis or necrosis of alveolar cells. nih.gov The concentration of oleic acid in the plasma or bronchoalveolar lavage fluid of patients is considered a potential biomarker for the severity and prognosis of ARDS. nih.gov

Potential Carcinogenic Implications

The carcinogenic potential of this compound, specifically cis-9,10-epoxystearic acid, has been evaluated by the International Agency for Research on Cancer (IARC). Based on available evidence from animal studies, IARC has classified cis-9,10-epoxystearic acid as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". nih.govnih.gov

Studies involving skin application and subcutaneous injection of cis-9,10-epoxystearic acid in mice and rats did not show a significant increase in tumor incidence. nih.gov Furthermore, toxicological assessments have indicated that it is not mutagenic in the Salmonella typhimurium test, both with and without metabolic activation. nih.gov However, it is important to note the absence of conclusive human data.

Formation of DNA Adducts

Epoxy fatty acids, including this compound, have the potential to form DNA adducts, which are segments of DNA covalently bound to a chemical. nih.govwikipedia.org This process can lead to mutations and is a mechanism by which some chemicals can initiate carcinogenesis. wikipedia.orgresearchgate.net The formation of DNA adducts is influenced by the chemical's structure and its ability to bind to specific sites on the DNA molecule, with the N3 and N7 positions of guanine (B1146940) and adenine (B156593) being particularly susceptible. wikipedia.org

In vitro studies have shown that epoxyeicosatrienoic acids (EETs) can form multiple DNA adducts, primarily with deoxyguanosine and deoxyadenosine. nih.gov While some EETs require acidic conditions to bind to DNA, at least one isomer, ±11,12-EET, has been shown to form adducts at neutral pH. nih.gov This suggests that under certain physiological conditions, these endogenous lipid mediators could be genotoxic. nih.gov

The presence of epoxy-oleic acid DNA adducts has been identified in human leukocytes. nih.gov Frying oils and fried foods are considered a major dietary source of cis-12,13-epoxy-oleic acid. nih.govresearchgate.net The formation of these adducts highlights a potential mechanism through which dietary factors could contribute to DNA damage. nih.gov

Quantitative Exposure Assessment through Dietary Intake

Quantitative exposure assessment is a critical process for evaluating the potential risks associated with the intake of substances like this compound from the diet. mdpi.com This assessment combines data on the concentration of the compound in various foods with food consumption data from population surveys. nih.goveuropa.eu

A study conducted in Belgium analyzed the concentration of C18 monoepoxy fatty acids (monoEFAs) in seventeen different food categories. nih.gov The exposure assessment was performed using both deterministic and probabilistic approaches, utilizing consumption data from the Belgian National Food Consumption Survey. researchgate.net

The study found that mayonnaise, butter-margarine, and ready-to-eat meals were the highest contributors to the dietary intake of these epoxy fatty acids. nih.gov The results were compared against the threshold of toxicological concern (TTC), a concept used for the risk assessment of chemicals with limited toxicological data. nih.gov Based on this comparison, the study suggested a potential health risk associated with the consumption of several food categories, including cheese, snack foods, plant oils, French fries, and others, due to their epoxy fatty acid content. nih.gov

Table 1: Dietary Intake of C18 Monoepoxy Fatty Acids from Selected Food Categories in Belgium Data based on a probabilistic determination from a Belgian study. nih.gov

| Food Category | P50 Intake (mg/kg bw/day) | P99.5 Intake (mg/kg bw/day) |

| Mayonnaise | 0.4085 | 3.7183 |

| Butter-Margarine | 0.3328 | 2.7921 |

| Ready-to-eat meals | 0.2997 | 38.6068 |

| Cooked meat | 0.0006 | Not Reported |

| Smoked salmon | 0.0007 | Not Reported |

| Raw cured ham | 0.0011 | Not Reported |

Analytical Methodologies for Epoxyoleic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of epoxyoleic acid analysis, enabling its separation from a complex mixture of other fatty acids and lipids. The choice of technique depends on the analytical goal, whether it is quantification, purification, or detailed structural investigation.